molecular formula C21H21NO3S2 B2958691 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine CAS No. 2034520-84-6

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine

Cat. No.: B2958691
CAS No.: 2034520-84-6
M. Wt: 399.52
InChI Key: DMXLUCPPUPILGP-UHFFFAOYSA-N
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Description

1-(1-Benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine is a piperidine-derived compound featuring two distinct substituents: a 1-benzothiophene-2-carbonyl group at position 1 and a phenylmethanesulfonyl group at position 2.

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-benzylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c23-21(20-14-17-8-4-5-9-19(17)26-20)22-12-10-18(11-13-22)27(24,25)15-16-6-2-1-3-7-16/h1-9,14,18H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXLUCPPUPILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps. One common approach starts with the preparation of benzothiophene-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility (Reported) logP (Octanol/Water)
Target Compound C₂₂H₂₁NO₃S₂ Benzothiophene-2-carbonyl, Phenylmethanesulfonyl 435.54 (calculated) Not available Not available
1-(Oxolane-2-carbonyl)-4-phenylmethanesulfonylpiperidine C₁₇H₂₃NO₄S Oxolane-2-carbonyl 337.43 Not reported Not reported
Carboxyterfenadine (MDL-16455 M-I) C₃₂H₃₇NO₃ Hydroxy, diphenylmethyl 483.64 Insoluble in water; soluble in acetone/chloroform 3.9
1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide C₂₀H₂₂N₄O₃S 4-Methylbenzenesulfonyl, pyridinylmethylene 398.48 Not reported Not reported

Key Observations :

  • Benzothiophene vs. Oxolane : The target compound’s benzothiophene substituent (aromatic heterocycle) likely increases lipophilicity compared to the oxolane (tetrahydrofuran) group in the analog from . This could enhance membrane permeability but reduce aqueous solubility .
  • Sulfonyl Group Variations: The phenylmethanesulfonyl group in the target compound differs from the 4-methylbenzenesulfonyl group in ’s compound.
  • LogP and Solubility : Carboxyterfenadine’s logP of 3.9 suggests moderate lipophilicity, aligning with its low water solubility. The target compound’s benzothiophene group may confer a higher logP, though experimental data are lacking .

Reactivity Considerations :

  • The sulfonyl group in the target compound is electron-withdrawing, which could deactivate the piperidine ring toward electrophilic attack.
  • The benzothiophene moiety may participate in electrophilic substitution reactions, offering pathways for further derivatization.

Biological Activity

The compound 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases to provide a comprehensive overview.

Molecular Structure

The molecular formula of the compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of 314.4 g/mol. The structure comprises a piperidine ring substituted with a benzothiophene moiety and a phenylmethanesulfonyl group, which is crucial for its biological activity.

Key Properties

PropertyValue
Molecular Weight314.4 g/mol
XLogP32.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Overview of Biological Activities

Research indicates that compounds containing benzothiophene and piperidine moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific activities of This compound have been explored in several studies.

Anticancer Activity

A study published in the Journal of Sulfur Chemistry highlights that derivatives of benzothiophene show promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, which could be attributed to the structural characteristics of the compound that facilitate interaction with cellular targets .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of related compounds. It was found that the presence of the sulfonamide group enhances anti-inflammatory activity by inhibiting pro-inflammatory cytokines . This suggests that This compound may similarly exert anti-inflammatory effects.

Case Studies

  • Case Study on Anticancer Activity : In vitro studies demonstrated that compounds similar to this molecule inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values in the low micromolar range, indicating potent activity .
  • Case Study on Anti-inflammatory Activity : A comparative analysis showed that this compound reduced inflammation markers in animal models subjected to induced inflammatory responses. The results indicated a significant reduction in paw edema compared to controls, showcasing its therapeutic potential .

The biological activities of This compound are believed to stem from its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Proposed Pathways

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Downregulation of TNF-alpha and IL-6, key players in inflammatory responses.

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